6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Description
Structural Characterization of 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound consists of a fused bicyclic system combining a pyrrole ring with a pyridine ring in a [2,3-b] arrangement. The compound crystallizes with the molecular formula C₇H₄ClIN₂ and exhibits a molecular weight of 278.48 grams per mole, as confirmed by computational analysis using PubChem protocols. The structural framework positions the chlorine atom at the 6-position of the pyridine ring, while the iodine substituent occupies the 3-position of the pyrrole ring, creating a unique substitution pattern that influences both electronic distribution and steric considerations.
Crystallographic investigations of related pyrrolopyridine compounds provide valuable insights into the expected solid-state arrangement of this compound. The bicyclic framework typically adopts a planar configuration, with minimal deviation from coplanarity between the pyrrole and pyridine rings. The dihedral angle between these ring systems generally ranges from 0 to 10 degrees in related structures, indicating significant π-electron delocalization across the entire molecular framework. Hydrogen bonding patterns in the crystal lattice frequently involve the nitrogen-hydrogen group of the pyrrole ring, forming intermolecular networks that stabilize the solid-state structure through pairs of hydrogen bonds linking molecules into inversion dimers.
The presence of halogen substituents introduces additional structural complexity through potential halogen bonding interactions. The iodine atom at the 3-position demonstrates a pronounced tendency to participate in halogen bonding with electron-rich sites, particularly nitrogen atoms in neighboring molecules. These interactions typically exhibit bond lengths in the range of 2.8 to 3.2 Angstroms, shorter than the sum of van der Waals radii, indicating significant attractive forces that contribute to crystal packing stability. The chlorine substituent at the 6-position also influences molecular organization through weaker halogen bonding interactions and dipole-dipole forces.
Spectroscopic Identification Methods
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns that reflect the unique electronic environment created by the halogen substituents. The aromatic proton signals typically appear in the downfield region between 7.0 and 8.5 parts per million, with the specific chemical shifts influenced by the electron-withdrawing effects of both chlorine and iodine substituents. The pyridine ring protons generally resonate at higher chemical shifts compared to pyrrole ring protons due to the more electron-deficient nature of the pyridine nitrogen.
The proton Nuclear Magnetic Resonance spectrum exhibits distinct multiplicities and coupling patterns that enable unambiguous assignment of individual aromatic positions. The hydrogen atom at the 2-position of the pyrrole ring typically appears as a doublet or triplet, depending on coupling with adjacent protons, while the pyridine ring protons display characteristic splitting patterns reflecting their relative positions and coupling constants. The nitrogen-hydrogen proton of the pyrrole ring typically appears as a broad singlet in the range of 10 to 12 parts per million, consistent with literature values for related azaindole compounds.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the aromatic carbon framework with chemical shifts ranging from 100 to 160 parts per million. The carbon atoms bearing halogen substituents exhibit characteristic downfield shifts, with the carbon-iodine bond producing signals typically 20 to 30 parts per million upfield from corresponding carbon-hydrogen carbons due to the heavy atom effect. The quaternary carbons of the fused ring system demonstrate intermediate chemical shifts reflecting their aromatic character and substitution patterns.
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Assignment |
|---|---|---|
| Aromatic Protons | 7.0-8.5 | Pyridine and pyrrole ring CH |
| Nitrogen-Hydrogen | 10.0-12.0 | Pyrrole NH |
| Aromatic Carbons | 100-160 | Ring carbons |
| Halogenated Carbons | Variable | C-Cl and C-I positions |
Infrared Vibrational Mode Assignments
Infrared spectroscopy of this compound reveals characteristic vibrational modes that confirm the presence of specific functional groups and substitution patterns. The aromatic carbon-hydrogen stretching vibrations typically appear in the region between 3000 and 3100 wavenumbers, consistent with the aromatic character of both pyrrole and pyridine ring systems. The nitrogen-hydrogen stretching mode of the pyrrole ring produces a distinctive absorption band in the range of 3200 to 3500 wavenumbers, often appearing as a medium-intensity, relatively sharp peak that distinguishes it from broader hydroxyl or amino group absorptions.
The aromatic carbon-carbon stretching vibrations manifest as medium to strong intensity bands in the 1550 to 1700 wavenumber region, reflecting the conjugated nature of the bicyclic aromatic system. These bands typically appear as multiple overlapping absorptions due to the different ring environments and substitution effects of the halogen atoms. The carbon-nitrogen stretching modes contribute additional complexity to this spectral region, with pyridine carbon-nitrogen bonds typically producing stronger absorptions than pyrrole carbon-nitrogen bonds due to their greater polarity.
Halogen-specific vibrational modes provide direct evidence for the presence and positioning of chlorine and iodine substituents. Carbon-chlorine stretching vibrations typically appear in the 550 to 850 wavenumber region as strong, sharp absorptions that are diagnostic for aromatic chlorine substituents. Carbon-iodine stretching modes occur at lower frequencies, typically in the 500 to 600 wavenumber range, and exhibit strong intensity due to the significant mass difference between carbon and iodine atoms. Out-of-plane bending vibrations of the aromatic hydrogen atoms provide additional fingerprint information in the 680 to 860 wavenumber region.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | Medium | Ring CH groups |
| N-H Stretch | 3200-3500 | Medium | Pyrrole NH |
| Aromatic C=C Stretch | 1550-1700 | Medium-Strong | Ring framework |
| C-Cl Stretch | 550-850 | Strong | Carbon-chlorine bond |
| C-I Stretch | 500-600 | Strong | Carbon-iodine bond |
| Aromatic C-H Bend | 680-860 | Strong | Out-of-plane deformation |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides definitive molecular weight confirmation and reveals characteristic fragmentation pathways that support structural assignment. The molecular ion peak appears at mass-to-charge ratio 278.9 for the monoisotopic species, with additional peaks reflecting the natural isotope distributions of chlorine and iodine. The chlorine isotope pattern produces a characteristic doublet separated by two mass units, with relative intensities of approximately 3:1 reflecting the natural abundance ratio of chlorine-35 to chlorine-37 isotopes.
Electron impact ionization typically produces fragmentation through preferential loss of halogen atoms, with iodine elimination often occurring more readily than chlorine loss due to the weaker carbon-iodine bond strength. The base peak frequently corresponds to the loss of iodine (mass 127) from the molecular ion, producing a fragment at mass-to-charge ratio 152 that retains the chlorinated pyrrolopyridine framework. Secondary fragmentation may involve loss of chlorine (mass 35-37) or hydrogen chloride (mass 36-38) to produce additional characteristic fragment ions.
Electrospray ionization mass spectrometry enables detection of protonated molecular ions and various adduct species that provide complementary structural information. The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 278.92, while sodium adducts [M+Na]⁺ and potassium adducts [M+K]⁺ provide additional confirmation of molecular weight. Collision-induced dissociation of the protonated molecular ion typically produces fragment ions through similar halogen loss pathways observed in electron impact ionization, though with different relative intensities reflecting the different ionization and activation mechanisms.
| Mass Spectrometric Parameter | Mass-to-Charge Ratio | Assignment |
|---|---|---|
| Molecular Ion [M]⁺ | 278.9 | Complete molecule |
| Protonated Ion [M+H]⁺ | 278.92 | Protonated molecule |
| Sodium Adduct [M+Na]⁺ | 300.9 | Sodium complex |
| Iodine Loss [M-I]⁺ | 152.0 | Molecular ion minus iodine |
| Chlorine Loss [M-Cl]⁺ | 243.9 | Molecular ion minus chlorine |
Comparative Analysis with Pyrrolo[2,3-b]pyridine Isomers
Comparative structural analysis of this compound with related isomeric compounds reveals significant differences in molecular properties and reactivity patterns that arise from alternative substitution positions and ring fusion arrangements. The parent compound 6-Chloro-1H-pyrrolo[2,3-b]pyridine, lacking the iodine substituent, exhibits substantially different electronic properties and serves as an important reference point for understanding the specific contributions of the iodine atom to molecular behavior. This monohalogenated analog demonstrates reduced molecular weight (152.58 grams per mole versus 278.48 grams per mole) and altered spectroscopic signatures that highlight the impact of diiodination.
The positional isomer 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine represents a closely related structure where the iodine substituent occupies the 2-position rather than the 3-position of the pyrrole ring. This alternative substitution pattern produces distinct differences in electronic distribution and chemical reactivity, particularly regarding nucleophilic and electrophilic substitution reactions. The 2-iodo isomer typically exhibits different coupling reaction selectivity and may demonstrate altered biological activity profiles due to changes in molecular shape and electron density distribution. Spectroscopic analysis reveals shifted chemical shift patterns in Nuclear Magnetic Resonance spectroscopy and modified vibrational frequencies in infrared spectroscopy that reflect the different electronic environments.
Ring fusion isomers such as 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine exhibit fundamentally different molecular frameworks despite identical molecular formulas and similar substitution patterns. These compounds demonstrate the pyrrolo[3,2-b]pyridine ring system rather than the [2,3-b] arrangement, resulting in altered nitrogen positioning and modified aromatic character. The different fusion patterns produce distinct differences in molecular geometry, with changes in bond angles and distances that influence both physical properties and biological activities. Crystallographic studies reveal different packing arrangements and intermolecular interaction patterns compared to the [2,3-b] isomers.
Additional structural variants include compounds with different halogen combinations, such as 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, which replaces iodine with bromine while maintaining the same substitution positions. These analogs provide insights into the specific contributions of different halogens to molecular properties, with bromine substituents typically producing intermediate effects between chlorine and iodine in terms of size, electronegativity, and polarizability. The systematic comparison of halogen effects enables optimization of molecular properties for specific applications in medicinal chemistry and materials science.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Key Differences |
|---|---|---|---|---|
| This compound | C₇H₄ClIN₂ | 278.48 | 3-I, 6-Cl | Reference compound |
| 6-Chloro-1H-pyrrolo[2,3-b]pyridine | C₇H₅ClN₂ | 152.58 | 6-Cl only | Lacks iodine substituent |
| 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | C₇H₄ClIN₂ | 278.48 | 2-I, 6-Cl | Iodine at position 2 |
| 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine | C₇H₄ClIN₂ | 278.48 | 3-I, 6-Cl | Different ring fusion |
| 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | C₇H₄BrClN₂ | 231.47 | 3-Br, 6-Cl | Bromine instead of iodine |
Properties
IUPAC Name |
6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGWFLBIDZEUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696656 | |
| Record name | 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-78-1 | |
| Record name | 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves the halogenation of pyrrolopyridine derivatives. One common method includes the use of N-chlorosuccinimide (NCS) and iodine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete halogenation.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry
Kinase Inhibition
One of the primary applications of 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is as a precursor for the synthesis of kinase inhibitors. Kinases are critical enzymes involved in various cellular processes, and their dysregulation is often linked to diseases such as cancer. Compounds derived from this pyrrolo[2,3-b]pyridine scaffold have shown promising activity against specific kinases, making them valuable in drug discovery.
Anticancer Properties
Research indicates that derivatives of this compound can inhibit fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation and survival. By blocking these receptors, the compound can disrupt signaling pathways that promote cancer cell growth, leading to apoptosis in tumor cells. This mechanism has been demonstrated in various preclinical studies, highlighting its potential as an anticancer agent .
Chemical Biology
Molecular Probes
this compound is utilized in the design of molecular probes to study biological pathways and protein interactions. Its unique structure allows it to interact selectively with target proteins, providing insights into cellular mechanisms and disease processes.
Material Science
Organic Electronics
Due to its electronic properties, this compound can be incorporated into organic electronic materials. Its ability to facilitate charge transport makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Case Studies
DYRK1A Inhibition
A recent study explored the design of derivatives from pyrrolo[2,3-b]pyridine aimed at inhibiting dual-specificity tyrosine-regulated kinase 1A (DYRK1A). These compounds exhibited significant anti-inflammatory and antioxidant properties alongside their kinase inhibition capabilities .
FGFR Inhibition
Another investigation focused on compounds derived from this scaffold that inhibit FGFRs. The results demonstrated a substantial reduction in tumor growth in preclinical models by blocking critical signaling pathways associated with cancer progression .
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine in biological systems involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Substituent Effects on Pyrrolo[2,3-b]pyridine Derivatives
Key Observations :
- Halogen vs.
- Heteroatom Substitution: Replacing nitrogen with sulfur (as in thieno[2,3-b]pyridines) drastically reduces aqueous solubility, necessitating solubilizing strategies like cyclodextrin formulations .
- Polar Functional Groups : Ketone-containing derivatives (e.g., 5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one) exhibit improved solubility due to hydrogen-bonding capabilities .
Kinase Inhibition
Pyrrolo[2,3-b]pyridines are prominent in kinase inhibitor development. For instance:
- Target Compound : The iodine atom’s bulkiness may sterically hinder binding to certain kinase active sites, but its electron-withdrawing nature could enhance interactions with catalytic residues .
- 3-Amino Derivatives: 5-Aryl-3-amino-pyrrolo[2,3-b]pyridines (e.g., N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide) show potent adenosine receptor (A1AR) binding due to hydrogen-bonding interactions from the amino group .
Cross-Coupling Reactions
- Kumada Coupling : The target compound’s iodine substituent allows for reactions with Grignard reagents (e.g., cyclohexylmagnesium chloride) to introduce alkyl/aryl groups at C3 .
- Suzuki-Miyaura Coupling : 3-Iodo-pyrrolo[2,3-b]pyridines react with boronic acids to form biaryl derivatives, a strategy used in kinase inhibitor synthesis .
Halogenation Strategies
- Direct iodination of pyrrolo[2,3-b]pyridine precursors using α-halo carbonyl compounds is a common route to install iodine at C3 .
Biological Activity
Overview
6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine class. Its unique structure, characterized by chlorine and iodine substituents, contributes to its notable biological activities, particularly in the context of cancer therapy and kinase inhibition. This article synthesizes various research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
The primary mechanism of action for this compound involves its interaction with specific protein kinases. It has been shown to inhibit the activity of serine/threonine kinases, such as phosphoinositide-dependent kinase 1 (PDK1), which plays a crucial role in cell proliferation and survival pathways . By binding to the active sites of these enzymes, the compound disrupts signaling pathways that are often upregulated in cancerous cells.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits significant anti-proliferative effects against various tumor cell lines. Its potential applications include:
- Cancer Treatment : The compound has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several types of tumors. For instance, derivatives of this compound have shown IC50 values against FGFR1–4 in the nanomolar range, indicating strong inhibitory activity .
- Anti-inflammatory Effects : Some studies suggest that this compound may also possess anti-inflammatory properties, potentially useful in treating conditions involving excessive inflammation .
- Antiviral Activity : There is emerging evidence that compounds within this class can target cellular kinases like AAK1, which are crucial for viral replication processes. This suggests a potential role in developing antiviral therapies against RNA viruses such as dengue and Ebola .
Case Studies
Several studies have highlighted the efficacy of this compound and its derivatives:
- Inhibition of Tumor Growth : A study demonstrated that a derivative of this compound significantly inhibited breast cancer cell proliferation and induced apoptosis in vitro. The compound also reduced migration and invasion capabilities of these cells, suggesting its potential as an effective anti-cancer agent .
- Kinase Inhibition : Research focused on the inhibition of SGK-1 kinase showed that this compound derivatives could effectively modulate pathways involved in renal fibrosis and cardiovascular diseases. This highlights their versatility beyond oncology applications .
Comparative Analysis
To better understand the biological activity of this compound relative to similar compounds, a comparative analysis is presented below:
| Compound Name | Target Kinase | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | PDK1 | ~50 | Inhibits cell proliferation |
| 4h (Pyrrolo derivative) | FGFR1 | 7 | Induces apoptosis in breast cancer cells |
| AAK1 inhibitors | AAK1 | <100 | Antiviral activity against dengue virus |
Q & A
Basic: What are the common synthetic routes for preparing 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound typically involves halogenation and functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Regioselective chlorination : Starting from 7-azaindole derivatives, chlorination can be achieved using POCl₃ or N-chlorosuccinimide under controlled conditions to introduce the chlorine substituent at position 6 .
- Iodination : Electrophilic iodination at position 3 is often performed using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like DMF or THF. Microwave-assisted reactions can improve regioselectivity and reduce side products .
- Optimization : Yield improvements are achieved by optimizing temperature (0°C to room temperature for methylation steps), catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling), and solvent systems (dioxane/water mixtures for Suzuki-Miyaura reactions) .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. The deshielded proton at position 3 (due to iodine’s electron-withdrawing effect) and chlorine’s impact on neighboring carbons are diagnostic .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., chlorine and iodine isotopes) .
- X-ray Crystallography : Resolves bond angles and confirms regiochemistry, as demonstrated in studies of related pyrrolo[2,3-b]pyridine derivatives .
- HPLC-PDA : Ensures purity (>98%) by detecting trace impurities, particularly halogenated byproducts .
Advanced: How does the substitution pattern on the pyrrolo[2,3-b]pyridine core influence its inhibitory activity against fibroblast growth factor receptors (FGFRs)?
- Position 3 (Iodo-substituent) : The iodine atom enhances hydrophobic interactions with FGFR1’s ATP-binding pocket, improving binding affinity. Derivatives with smaller halogens (e.g., bromine) show reduced potency .
- Position 6 (Chloro-substituent) : Chlorine at this position stabilizes a planar conformation, facilitating π-π stacking with Phe489 in FGFR1. Removal or substitution with electron-donating groups decreases IC₅₀ values .
- Methodological Insight : Computational docking (e.g., AutoDock Vina) combined with alanine scanning mutagenesis of FGFR1 can validate key interactions. In vitro kinase assays using recombinant FGFR isoforms (1–4) quantify selectivity .
Advanced: What experimental strategies are employed to evaluate the antitumor efficacy of this compound derivatives in preclinical models, and how are synergistic effects with chemotherapeutic agents assessed?
- In Vitro Models : Cell proliferation assays (e.g., MTT) using mesothelioma (DMPM) or breast cancer (MCF-7) cell lines. Caspase-3/7 activation assays measure apoptosis induction .
- In Vivo Models : Intraperitoneal administration in murine xenografts monitors tumor volume reduction. Tolerability is assessed via body weight changes and hematological parameters .
- Synergy Studies : Combination with paclitaxel or cisplatin is evaluated using the Chou-Talalay method (Combination Index <1 indicates synergy). Flow cytometry quantifies cell cycle arrest (e.g., G2/M phase blockade) .
Advanced: In structure-activity relationship (SAR) studies of pyrrolo[2,3-b]pyridine-based kinase inhibitors, what molecular modifications have been shown to enhance selectivity and potency against specific targets like BTK or JAK3?
- BTK Inhibitors : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at position 5 improves BTK affinity. Scaffold-hopping strategies replacing pyrrolo[2,3-b]pyridine with thieno[2,3-b]pyridine reduce off-target effects .
- JAK3 Inhibitors : N-Methylation of the pyrrole nitrogen enhances metabolic stability. Substituents at position 4 (e.g., aryl boronic acids) improve selectivity over JAK1/2 by exploiting differences in the ATP-binding pocket .
- Methodological Note : Parallel synthesis of analogs with systematic substituent variations, followed by high-throughput screening against kinase panels (e.g., Eurofins KinaseProfiler), identifies optimal modifications .
Advanced: How can researchers address challenges related to the regioselectivity of halogenation and cross-coupling reactions in the functionalization of this compound?
- Halogenation Control : Use directing groups (e.g., N-oxide formation) to steer iodination to position 3. For example, prior oxidation of the pyrrole nitrogen with mCPBA directs electrophilic attack .
- Cross-Coupling : Suzuki-Miyaura reactions require careful choice of ligands (e.g., SPhos for bulky substrates) and bases (K₂CO₃ vs. Cs₂CO₃) to prevent deborylation. Microwave irradiation enhances reaction efficiency .
- Regioselective Monodechlorination : Employ Pd-catalyzed reductive conditions (H₂, Pd/C) or photochemical methods to selectively remove chlorine without affecting iodine .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
